N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO4/c1-23-15-6-3-10(7-16(15)24-2)14(21)9-20-17(22)12-5-4-11(18)8-13(12)19/h3-8,14,21H,9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLBFMGCOXGADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)F)F)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Amide Bond Formation
The benzamide core is typically synthesized via a coupling reaction between 2,4-difluorobenzoic acid derivatives and the amine-containing intermediate 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine .
-
Reagents : Carbodiimide-based coupling agents (e.g., EDCl or DCC) with HOBt as an activator are commonly employed .
-
Conditions : Reactions are carried out in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres .
Oxidation of Thioether Precursors
A critical intermediate, N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide , undergoes oxidation to introduce the hydroxyethyl moiety:
-
Oxidizing Agent : Sodium periodate (NaIO₄) in aqueous conditions .
-
Yield : ~67% after purification via flash chromatography (DCM/MeOH 95:5) .
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Amide Coupling | EDCl, HOBt, DCM, RT | ~75%* | |
| Thioether Oxidation | NaIO₄, H₂O, reflux, 2 h | 67% |
*Estimated based on analogous protocols .
Hydroxyethyl Group
The secondary alcohol in the hydroxyethyl chain participates in hydrogen bonding and may undergo:
-
Oxidation : Potential conversion to a ketone using strong oxidants (e.g., PCC or Jones reagent), though this is not explicitly documented for this compound .
-
Etherification : Reaction with alkyl halides to form ether derivatives, enhancing lipophilicity .
Aromatic Substitutions
-
Methoxy Groups : The 3,4-dimethoxyphenyl moiety is electron-rich, enabling electrophilic substitution (e.g., nitration or halogenation) .
-
Fluorine Substituents : The 2,4-difluorobenzamide group resists electrophilic substitution but can undergo nucleophilic aromatic substitution under forcing conditions .
Hydrogen Bonding and Crystallization
The compound’s solid-state behavior is influenced by intermolecular interactions:
-
N–H⋯O Bonds : The amide N–H and methoxy oxygen atoms form chains along the a-axis, stabilizing the crystal lattice .
-
C–S–C–C Torsion : A near-linear torsion angle (−178.5°) minimizes steric strain between the dimethoxyphenyl and benzamide groups .
Table 2: Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| C–S–C–C Torsion Angle | −178.5° | |
| Space Group | Triclinic (P) |
Implications for Biological Activity
While direct biological data for this compound is unavailable, structural analogs highlight key trends:
-
Antituberculosis Activity : Isoquinoline derivatives with similar dimethoxy/fluorine motifs exhibit moderate activity .
-
MEK Inhibition : Benzamides with sulfonamide groups (e.g., PD 297764) show kinase inhibition, suggesting potential for structural optimization .
Stability and Degradation
-
Hydrolytic Stability : The amide bond is resistant to hydrolysis under physiological pH but may degrade under acidic/basic cond
Scientific Research Applications
Biological Activities
1.1 Antimicrobial Properties
Research indicates that compounds with a difluorobenzamide structure often exhibit significant antimicrobial properties. A study on related benzamide derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of fluorine atoms enhances the lipophilicity and biological activity of these compounds, suggesting that N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide may also possess similar antimicrobial efficacy .
1.2 Antitumor Activity
The compound has been evaluated for its potential antitumor effects. Related benzamide derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, studies on structurally similar compounds have reported their ability to inhibit specific kinase activities associated with tumor growth . The unique substitution patterns in this compound may contribute to its antitumor activity by targeting specific cellular pathways.
Potential Therapeutic Uses
3.1 Neurological Disorders
Benzamides have been investigated for their neuroprotective properties. Given the structural similarities, this compound could be explored for its effects on neurodegenerative diseases like Alzheimer's or Parkinson's disease. Preliminary studies suggest that modifications in benzamide structures can enhance blood-brain barrier permeability and improve neuroprotective effects .
3.2 Anti-inflammatory Applications
Compounds with similar structures have shown anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This compound might be investigated for its potential to alleviate conditions characterized by chronic inflammation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes.
Comparison with Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide
- Structure : Features a 2-fluorobenzamide core with a 2,4-difluorophenyl substituent.
- Key Differences : Lacks the 3,4-dimethoxyphenyl and hydroxyethyl groups present in the target compound.
- Properties : Fluorine atoms enhance hydrogen-bonding (F···H-N) and influence crystal packing, as observed in crystallographic studies .
- Relevance : Demonstrates how fluorination patterns affect solid-state interactions and solubility, a principle applicable to the target compound’s design .
2-[(2-Chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide (DB07046)
- Structure: Contains 3,4-difluorobenzamide with a chloro-iodophenylamino group and a dihydroxypropyloxy chain.
- Key Differences : Includes halogenated (Cl, I) and polar hydroxyl groups, contrasting with the methoxy-dominated target compound.
Methoxyphenyl-Substituted Benzamides
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide linked to a 3,4-dimethoxyphenethyl group.
- Key Differences : Absence of fluorine and the hydroxyethyl spacer present in the target compound.
- Synthesis : Prepared in 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .
- Physicochemical Data : Melting point = 90°C; characterized by NMR (Tables 1 and 2 in ).
ACE2-Targeting Compound (N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide)
- Structure: Shares the 3,4-dimethoxyphenethyl group but includes sulfonyl and methylphenoxy substituents.
- Relevance : Highlights the role of methoxyphenyl groups in targeting protein interfaces, a trait that may extend to the target compound .
Complex Benzamide Derivatives
N-{2-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide
- Structure: Combines difluorobenzamide with dimethylaminophenyl and piperazine moieties.
- Key Differences : Increased structural complexity with a tertiary amine and piperazine ring, unlike the simpler hydroxyethyl spacer in the target compound.
- Potential Applications: Such designs are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
- Structure : Benzamide with ethoxymethoxy and dichlorophenyl groups.
- Functional Impact : Chlorine and ethoxymethoxy substituents improve lipophilicity and metabolic stability, contrasting with the fluorine-methoxy balance in the target compound .
Comparative Analysis Table
Research Implications
- Fluorine vs. Methoxy : Fluorine enhances electronegativity and hydrogen-bonding, while methoxy groups contribute steric and electronic effects for target recognition .
- Structural Flexibility : The hydroxyethyl spacer in the target compound may improve conformational adaptability compared to rigid analogs like Rip-B .
- Biological Potential: Structural parallels with ACE2-targeting compounds suggest unexplored therapeutic avenues for the target molecule .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18F2N1O3
- Molecular Weight : 321.32 g/mol
- CAS Number : [Not Available]
The compound features a difluorobenzamide core with a hydroxyethyl substituent and a dimethoxyphenyl group, which may influence its biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity :
- Modulation of Signaling Pathways :
- Antioxidant Properties :
Antitumor Activity
Case studies have demonstrated the antitumor potential of benzamide derivatives:
- Study on Cancer Cell Lines :
A study evaluated the effects of various benzamide derivatives on human cancer cell lines such as breast and lung cancer. Results indicated that certain derivatives led to significant apoptosis and reduced cell viability through caspase activation pathways .
Neuroprotective Effects
Research has also explored neuroprotective effects attributed to compounds with similar structures:
- Neuroprotection in Animal Models :
In rodent models of neurodegeneration, administration of benzamide derivatives resulted in improved cognitive function and reduced neuronal loss. This effect is hypothesized to be mediated by anti-inflammatory mechanisms and modulation of neurotransmitter levels .
Table 1: Summary of Biological Activities
Q & A
Q. What are the key considerations for synthesizing N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide in a laboratory setting?
- Methodological Answer : The synthesis involves multi-step reactions, including amidation and hydroxylation. Critical parameters include:
- Temperature : Maintain 0–5°C during amide coupling to minimize side reactions .
- Solvent : Dichloromethane enhances solubility of intermediates .
- Coupling Agents : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate amide bond formation .
- Reaction Time : 12–24 hours for complete conversion, monitored via TLC or HPLC .
Table 1 : Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (amide step) | Reduces byproducts |
| Solvent | Dichloromethane | Improves solubility |
| Coupling Agent | EDCI/DMAP | Enhances amidation efficiency |
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Employ spectroscopic techniques:
- NMR : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to resolve methoxy (-OCH₃), hydroxyl (-OH), and fluorinated aromatic protons. Fluorine substituents deshield adjacent protons, causing distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (~3200–3500 cm⁻¹) stretches .
Q. What are the critical physical properties influencing this compound’s behavior in biological assays?
- Methodological Answer : Key properties include:
- Solubility : Moderate in DMSO (ideal for in vitro assays); low aqueous solubility may require formulation with cyclodextrins .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at –20°C in inert atmosphere .
- LogP : Estimated ~2.5–3.5 (via computational tools), indicating moderate lipophilicity for membrane permeability .
Advanced Research Questions
Q. How can researchers optimize the compound’s bioactivity by modifying substituents on the benzamide ring?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Fluorine Position : 2,4-Difluoro substitution enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
- Methoxy Groups : 3,4-Dimethoxy on the phenyl ring increases steric bulk, potentially reducing off-target interactions .
Table 2 : SAR Insights from Structural Analogs
| Modification | Observed Effect | Reference |
|---|---|---|
| 3-Fluoro substitution | Increased enzyme inhibition | |
| Trifluoromethoxy group | Enhanced metabolic stability |
Q. What strategies resolve contradictory data in bioactivity profiles across different assays?
- Methodological Answer : Contradictions may arise from assay conditions or compound purity. Recommended steps:
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) .
- Purity Verification : Use HPLC-MS to confirm >95% purity; impurities may interfere with readouts .
- Buffer Optimization : Adjust pH (e.g., 7.4 for physiological relevance) and include reducing agents (e.g., DTT) to stabilize targets .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites. Fluorine atoms often form halogen bonds with backbone carbonyls .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Pharmacophore Mapping : Align with known inhibitors (e.g., kinase inhibitors) to identify critical pharmacophoric features .
Q. What experimental approaches elucidate the compound’s mechanism of action in cellular pathways?
- Methodological Answer :
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets .
- RNA Sequencing : Compare transcriptomes of treated vs. untreated cells to pinpoint affected pathways (e.g., apoptosis, inflammation) .
- Pull-Down Assays : Attach biotin tags to the compound for affinity purification of interacting proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
